

What are the physical and chemical properties of tetrabutyltin?

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Compound of Interest

Compound Name: Tetrabutyltin

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An In-depth Technical Guide to the Physical and Chemical Properties of **Tetrabutyltin**

Introduction

Tetrabutyltin, also known as tetra-n-butyltin or $(\text{SnBu})_4$ It serves as a crucial precursor for the synthesis of other organotin compounds, such as tributyltin (TBT) and dibutyltin (DBT), which have been utilized as PVC stabilizers, biocides, fungicides, and marine anti-biofouling agents.[1][2] This document provides a comprehensive overview of the physical and chemical properties of **tetrabutyltin**, detailed experimental protocols, and visual representations of its synthesis and reactivity.

Physical Properties

Tetrabutyltin is a colorless to slightly yellow, oily liquid with a distinct, characteristic odor.[1] It is a lipophilic and hydrophobic compound, making it insoluble in water but soluble or miscible with most organic solvents like diethyl ether, benzene, and THF.[1][3][4]

Table 1: Quantitative Physical Properties of **Tetrabutyltin**

Property	Value	Conditions
Molecular Weight	347.17 g/mol	
Density	1.054 g/cm ³	at 20 °C[1][4]
1.057 g/mL	at 25 °C[5]	
Melting Point	-97 °C	[1][2][5]
Boiling Point	145 °C	at 10 mm Hg[1]
245 °C	at standard pressure[2][4]	
127-145 °C	at 10 mmHg[5]	
Flash Point	107 °C (224.6 °F)	Closed cup[4][6]
111 - 115 °C	Closed cup[7]	
Vapor Pressure	0.0048 mmHg	at 20 °C[1][4]
0.0014 hPa (0.001 mmHg)	at 25 °C[5]	
Water Solubility	Insoluble	[1][2][3]
0.0008 g/100 ml	[4]	
0.1 g/L	at 20 °C[7]	
Refractive Index	1.4727	at 20 °C/D[1]
1.473	at 20 °C/D[5]	
Heat of Vaporization	61.3 kJ/mol	[1]

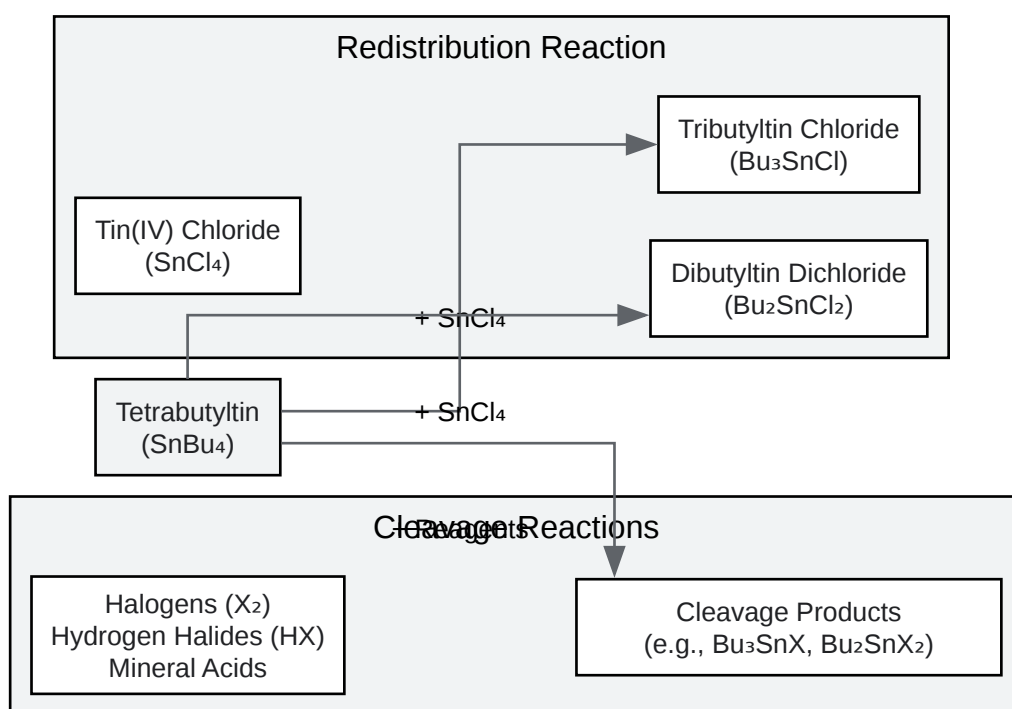
Chemical Properties and Reactivity

Tetrabutyltin is a stable compound under standard conditions but is incompatible with strong oxidizing agents.[1][5] The tin-carbon bond is susceptible to cleavage by electrophiles.[1] When heated to decomposition, it emits acrid smoke and fumes.[1][5] Decomposition occurs at approximately 265 °C, which is close to its boiling point at standard pressure.[1][4]

Key Chemical Reactions:

- Redistribution (Kocheshkov Reaction): **Tetrabutyltin** undergoes a redistribution reaction with tin(IV) chloride (SnCl_4) to form tributyltin chloride (Bu_3SnCl) and dibutyltin dichloride (Bu_2SnCl_2).^{[2][4]} This reaction is fundamental for producing the more commercially significant organotin compounds.
- Cleavage Reactions: The tin-carbon bonds in **tetrabutyltin** are readily cleaved by halogens, hydrogen halides, and mineral acids.^{[1][4]}
- Combustion: It is a combustible liquid.^[5] Vapors can form explosive mixtures with air upon intense heating.^[7] Hazardous decomposition products in a fire include carbon oxides and tin oxides.^[7]

Key Chemical Reactions of Tetrabutyltin



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Caption: Key chemical reactions of **tetrabutyltin**.

Experimental Protocols

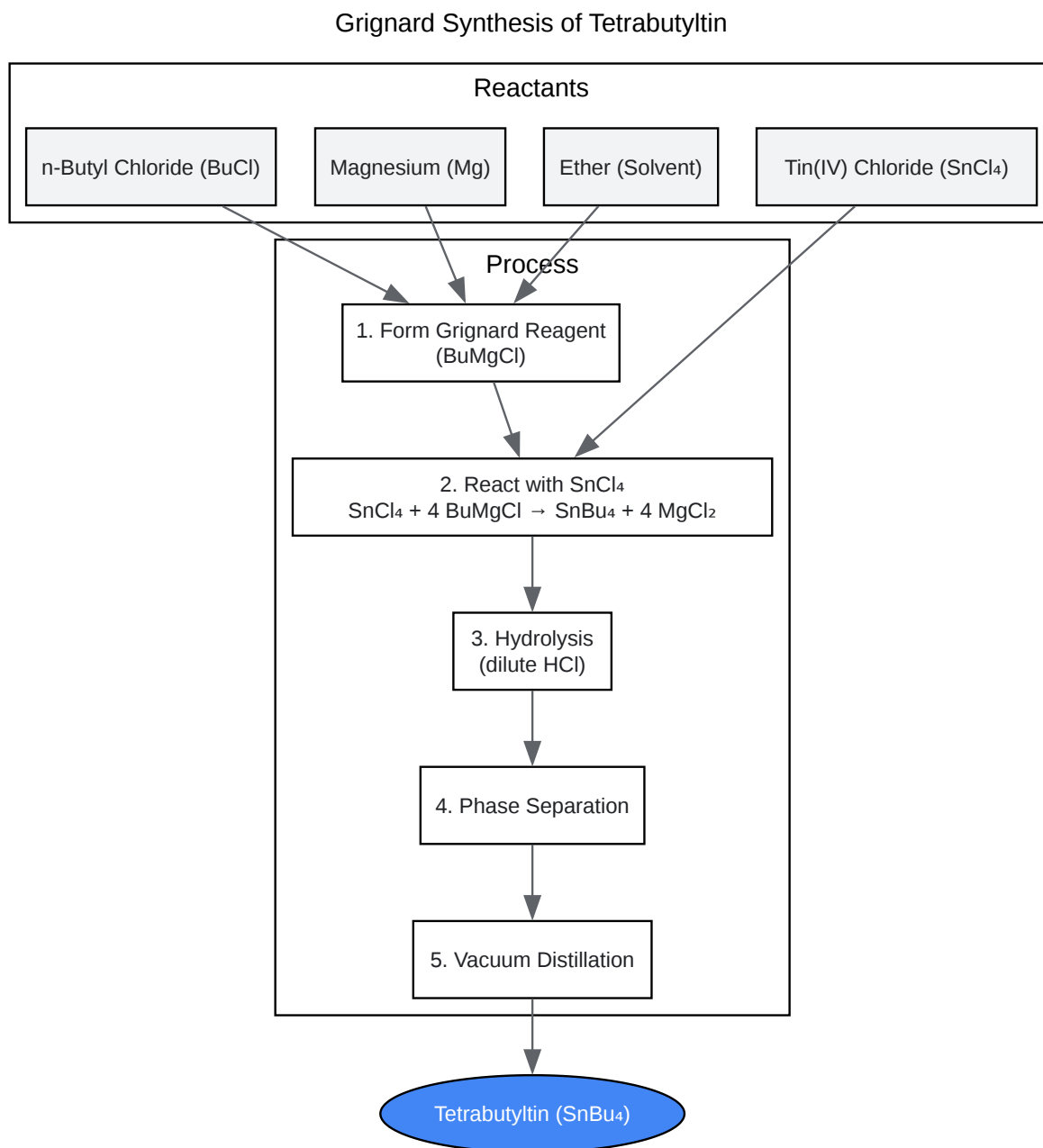
Synthesis of Tetrabutyltin

Two common methods for the laboratory and industrial preparation of **tetrabutyltin** are the Grignard reaction and the Wurtz reaction.^{[1][4][8][9]}

1. Grignard Reaction Protocol

This method involves the reaction of tin(IV) chloride with a Grignard reagent, butylmagnesium chloride.^{[4][8]}

- Materials: Magnesium chips, butyl ether (or another suitable ether like THF), a small amount of pre-made Grignard reagent (as initiator), n-butyl chloride, and tin(IV) chloride.^{[8][10]}
- Procedure:
 - In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, add magnesium chips, butyl ether, and a small amount of Grignard reagent to initiate the reaction.^[10]
 - Heat the mixture to the reaction starting temperature (e.g., 75 °C).^[10]
 - Prepare a mixture of n-butyl chloride and tin(IV) chloride.
 - Add the n-butyl chloride/tin(IV) chloride mixture dropwise to the flask, maintaining a steady reflux and controlling the reaction temperature (e.g., 70-80 °C).^[10]
 - After the addition is complete, continue to reflux and stir for approximately 2.5 hours, then allow it to cool.^{[8][10]}
 - The reactant is then hydrolyzed with dilute hydrochloric acid, stirring at a temperature below 40°C for 2 hours.^[8]
 - Separate the organic phase. The aqueous phase can be extracted with additional ether to maximize yield.^[8]
 - Combine the organic phases and purify the product via vacuum distillation, collecting the fraction at 142-145 °C / 7 mmHg.^[8]



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Caption: Workflow for **tetrabutyltin** synthesis via Grignard reaction.

2. Wurtz Reaction Protocol

This method involves the reaction of tin(IV) chloride, n-butyl chloride, and sodium metal.[4][9]

- Materials: Tin(IV) chloride (or dibutyltin dichloride), n-butyl chloride, sodium metal.
- Procedure:
 - A mixture of butyl chloride and stannic chloride is added to a boiling sodium solution.[9]
 - To minimize the reduction of stannic chloride to tin metal, a cyclic process can be employed where dibutyltin dichloride is used as the starting material instead.[9]
 - The resulting **tetrabutyltin** is then reacted with stannic chloride to regenerate dibutyltin dichloride, which is recycled.[9]

Analytical Determination Protocol (GC-MS)

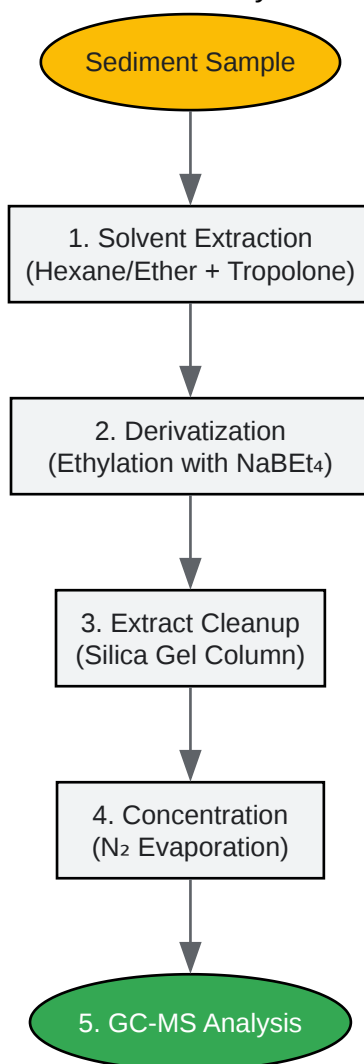
Gas chromatography (GC) is a common technique for the analysis of **tetrabutyltin**, often in environmental samples. Due to the low volatility of some organotin compounds, a derivatization step is typically required.[11][12]

- Objective: To determine the concentration of **tetrabutyltin** and other butyltins (MBT, DBT, TBT) in a sediment sample.
- Procedure:
 - Extraction: Extract the organotin compounds from the sediment sample (e.g., 30g). A common method uses an organic solvent mixture like diethyl ether:hexane (80:20) spiked with tropolone (0.2%), which acts as a complexing agent, especially for the more polar butyltins.[13] The extraction is often aided by sonication or mechanical shaking.[13][14]
 - Derivatization (Ethylation): The ionic organotin species (MBT, DBT, TBT) must be converted to more volatile forms for GC analysis. This is achieved by derivatization with an alkylating agent, commonly sodium tetraethylborate (NaBEt₄).[13][15][16] This step ethylates the tin compounds. **Tetrabutyltin** itself does not require derivatization but is carried through the process.
 - Cleanup: The extract is "cleaned up" to remove interfering substances. This often involves passing the extract through a silica gel or Florisil solid-phase extraction (SPE) column.[13]

[14]

- Concentration: The cleaned extract is concentrated to a small volume (e.g., 1-2 mL) under a gentle stream of nitrogen.[13][14]
- GC-MS Analysis: The final extract is injected into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). The compounds are separated on a capillary column (e.g., Agilent VF-XMS) and detected by the MS, which provides identification and quantification. Isotope dilution methods using labeled standards (e.g., tetrabutyl-d36-tin) can be employed for high accuracy.[15][17]

Analytical Workflow for Butyltins in Sediment



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Caption: General workflow for analyzing butyltins in sediment.

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